4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine
Description
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C8H9N5/c1-13-5-6(4-11-13)8-10-3-2-7(9)12-8/h2-5H,1H3,(H2,9,10,12) |
InChI Key |
JKOPUKSGHPCYDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=N2)N |
Origin of Product |
United States |
Advanced Structural Characterization and Elucidation of 4 Amino 2 1 Methyl 4 Pyrazolyl Pyrimidine
X-ray Crystallography and Solid-State Structural Analysis
Crystal Packing Features and Polymorphism Studies
While specific single-crystal X-ray diffraction data for 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine is not extensively documented in publicly accessible literature, the analysis of structurally related pyrazole (B372694) and pyrimidine (B1678525) derivatives allows for a detailed projection of its solid-state characteristics. The crystal packing of such nitrogen-rich heterocyclic compounds is typically dominated by a network of specific and directional intermolecular interactions.
The primary interactions governing the supramolecular assembly are expected to be hydrogen bonds. The exocyclic amino group (-NH2) on the pyrimidine ring can act as a hydrogen bond donor, while the pyrimidine and pyrazole ring nitrogen atoms can act as acceptors. This would likely lead to the formation of robust hydrogen-bonded synthons, such as dimers or catemeric chains, which are common motifs in the crystal structures of aminopyrimidines. For instance, N-H···N hydrogen bonds are a recurring feature that directs the assembly of molecules in the solid state.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon for heterocyclic compounds. mdpi.com It is plausible that 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine could exhibit polymorphism, with different forms accessible through crystallization from various solvents or under different thermodynamic conditions. mdpi.com Each polymorph would possess a unique crystal lattice and, consequently, distinct physicochemical properties such as melting point, solubility, and stability. mdpi.com The characterization of potential polymorphs would involve techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR.
Table 1: Anticipated Crystallographic Data Parameters for 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine
| Parameter | Description | Expected Features |
| Crystal System | The symmetry system of the crystal lattice. | Likely to be in a lower symmetry system such as Monoclinic or Orthorhombic. |
| Space Group | The specific symmetry group of the crystal. | Common space groups like P2₁/c or P-1 would be anticipated. |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | Specific values (a, b, c, α, β, γ) would be determined by X-ray diffraction. |
| Z Value | The number of molecules in the unit cell. | Typically 2, 4, or 8. |
| Key Intermolecular Interactions | The primary non-covalent forces holding the crystal lattice together. | N-H···N hydrogen bonds; π–π stacking between pyrimidine and pyrazole rings. |
| Calculated Density | The theoretical density of the crystal structure. | Dependent on the unit cell volume and molecular weight. |
Conformational Analysis and Tautomerism Investigations
The structural dynamics of 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine are characterized by its conformational flexibility and the potential for tautomerism.
Conformational Analysis
The key determinant of the compound's conformation is the degree of rotation around the C2-C4' single bond that connects the pyrimidine and pyrazole rings. This rotation dictates the relative spatial orientation of the two heterocyclic systems. The molecule can theoretically exist in various conformations, with the most stable arrangements arising from a balance between steric hindrance and electronic interactions.
Computational studies and experimental data from analogous bi-heterocyclic systems suggest that the molecule likely adopts a largely planar conformation to maximize π-system conjugation. researchgate.net However, steric repulsion between the hydrogen atoms on adjacent rings or between the pyrimidine's amino group and the pyrazole's methyl group could force the rings into a twisted, non-planar arrangement. The two principal planar conformations would be s-trans, where the N1-C6 bond of the pyrimidine and the N1'-C5' bond of the pyrazole are on opposite sides of the central C-C bond, and s-cis, where they are on the same side. The energy barrier to rotation around this bond determines the conformational stability and the rate of interconversion between different conformers. researchgate.net
Tautomerism Investigations
Tautomerism is a critical consideration for molecules containing aminopyrimidine moieties. nih.govnih.gov For 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine, the relevant equilibrium is the amino-imino tautomerism involving the 4-aminopyrimidine (B60600) portion of the molecule. The N1-methylation of the pyrazole ring precludes any tautomeric proton shifts within that ring system.
The compound predominantly exists in the canonical aromatic 4-amino form. However, it can undergo prototropic tautomerism, where a proton migrates from the exocyclic amino group to one of the ring nitrogen atoms (N1 or N3) of the pyrimidine ring. This results in the formation of two possible non-aromatic imino tautomers. The relative populations of these tautomers depend on factors such as the solvent, pH, and temperature. nih.gov While the amino form is generally the most stable tautomer for 4-aminopyrimidine itself, enzymatic or specific chemical environments can favor an imino form. pnas.org Spectroscopic techniques like UV and NMR, along with computational calculations, are essential tools for investigating the position of this tautomeric equilibrium. nih.govnih.gov
Table 2: Potential Tautomeric Forms of 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine
| Tautomer Name | Structural Description | Key Features |
| Amino Form (Canonical) | 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine | Aromatic pyrimidine ring; exocyclic C4-NH₂ bond. |
| Imino Tautomer (1H) | 4(1H)-Imino-2-(1-methyl-4-pyrazolyl)pyrimidine | Proton on N1 of the pyrimidine ring; exocyclic C=NH double bond. |
| Imino Tautomer (3H) | 4(3H)-Imino-2-(1-methyl-4-pyrazolyl)pyrimidine | Proton on N3 of the pyrimidine ring; exocyclic C=NH double bond. |
Computational and Theoretical Chemistry Investigations of 4 Amino 2 1 Methyl 4 Pyrazolyl Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the molecular properties of 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine from first principles.
Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO Energies)
The initial step in computational analysis involves the geometry optimization of the molecule to find its most stable three-dimensional conformation. Theoretical studies on similar pyrazolo[3,4-d]pyrimidine structures have demonstrated that methods like B3LYP with a 6-311+G(d,p) basis set provide a reliable prediction of the molecular geometry. nih.gov The optimized structure is crucial for the subsequent calculation of electronic properties.
A key aspect of the electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, with a smaller gap suggesting higher reactivity. For a related compound, 4-aminopyrazolo(3,4-d)pyrimidine, the HOMO-LUMO energy gap has been calculated, indicating that charge transfer occurs within the molecule. nih.govresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for a Similar Pyrazolo-pyrimidine System
| Parameter | Energy (eV) |
| EHOMO | -6.2 |
| ELUMO | -1.5 |
| Energy Gap (ΔE) | 4.7 |
Note: The values presented are representative for a similar pyrazolo-pyrimidine system and may vary for 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (in red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.
For pyrazolo-pyrimidine derivatives, MEP studies have been employed to identify these reactive centers. rsc.orgresearchgate.net In 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine, the nitrogen atoms of the pyrimidine (B1678525) and pyrazole (B372694) rings, as well as the amino group, are expected to be regions of high electron density (negative potential) and thus, likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the pyrimidine ring are anticipated to exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.
Vibrational Spectra and NMR Chemical Shift Predictions: Theoretical vs. Experimental Comparisons
Theoretical calculations can predict the vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. These theoretical predictions can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
Molecular modeling and dynamics simulations are powerful techniques for exploring the conformational landscape of a molecule and understanding its dynamic behavior. These methods can reveal the different stable conformations a molecule can adopt and the energy barriers between them.
For molecules with rotatable bonds, such as the one connecting the pyrazole and pyrimidine rings in 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine, conformational analysis is crucial. Studies on similar bi-heterocyclic systems have utilized these techniques to understand their conformational preferences. mdpi.comresearchgate.net Molecular dynamics simulations can further provide insights into how the molecule behaves over time, including its flexibility and interactions with its environment, which is particularly relevant for understanding its biological activity. rsc.orgnih.govresearchgate.netrsc.org
Reactivity Indices and Stability Predictions
DFT-based calculations can provide a set of global reactivity descriptors that help in predicting the chemical reactivity and stability of a molecule. These indices are derived from the HOMO and LUMO energies.
Key reactivity indices include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
Chemical Potential (μ): The negative of electronegativity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Computational studies on various pyrimidine and pyrazole derivatives have utilized these descriptors to rationalize their reactivity. mdpi.comresearchgate.netresearchgate.net
Table 2: Representative Global Reactivity Descriptors for a Pyrazole-Pyrimidine Derivative
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electronegativity (χ) | 3.85 |
| Chemical Potential (μ) | -3.85 |
| Electrophilicity Index (ω) | 3.15 |
Note: These values are illustrative and based on calculations for similar heterocyclic systems.
Nonlinear Optical (NLO) Properties and Theoretical Design
Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics (NLO). Theoretical calculations can predict the NLO properties of a molecule, such as its first hyperpolarizability (β), and guide the design of new materials with enhanced NLO responses.
The presence of donor (amino group) and acceptor (pyrimidine ring) moieties connected by a π-conjugated system in 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine suggests its potential as an NLO material. rsc.orgrsc.orgresearchgate.net Computational studies on similar push-pull pyrimidine systems have shown that they can exhibit significant NLO properties. rsc.orgrsc.orgresearchgate.netresearchgate.netnih.gov Theoretical design principles often involve modifying the donor and acceptor groups or extending the π-conjugation to enhance the hyperpolarizability.
Chemical Reactivity and Transformation Pathways of 4 Amino 2 1 Methyl 4 Pyrazolyl Pyrimidine
Reactions Involving the Pyrimidine (B1678525) Ring System
The pyrimidine ring in 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine is susceptible to various transformations, particularly those that proceed via activation of the ring.
One key strategy involves the transformation of the pyrimidine into a corresponding N-arylpyrimidinium salt. This activation step renders the pyrimidine ring susceptible to cleavage, breaking it down into a three-carbon iminoenamine building block. nih.gov This intermediate can then be used in various subsequent reactions to form new heterocycles. nih.gov
Another powerful activation method is N-sulfonylation, specifically N-triflylation. Treatment with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) at the least sterically hindered pyrimidine nitrogen significantly lowers the ring's Lowest Unoccupied Molecular Orbital (LUMO) energy. nih.govalfa-chemistry.com This activation facilitates nucleophilic attack, which would otherwise require harsh conditions. nih.govalfa-chemistry.com For instance, this N-triflylation is the key initial step in mediating the ring contraction of pyrimidines to pyrazoles. nih.gov
Furthermore, the pyrimidine moiety can act as a directing group for C-H functionalization reactions. While the analogous pyrazole (B372694) is a poor directing group, the pyrimidine can direct modifications, such as ortho-arylation, at specific positions. nih.govalfa-chemistry.com This allows for the introduction of substituents onto the pyrimidine ring before potentially subjecting the molecule to further skeletal remodeling. nih.gov
A summary of representative reactions involving the pyrimidine ring is presented below.
| Reaction Type | Reagents | Key Intermediate/Product | Significance |
|---|---|---|---|
| N-Arylation/Activation | Arylating agents | N-Arylpyrimidinium salt | Activates the ring for cleavage and deconstruction-reconstruction strategies. nih.gov |
| N-Triflylation/Activation | Trifluoromethanesulfonic anhydride (Tf₂O) | N-Triflylpyrimidinium salt | Lowers LUMO energy, enabling nucleophilic attack under mild conditions. nih.govalfa-chemistry.com |
| Directed C-H Functionalization | Ruthenium catalysts, Arylating agents | C-H functionalized pyrimidine | Allows for peripheral modification of the pyrimidine core. nih.gov |
Transformations of the Pyrazolyl Moiety
The pyrazolyl moiety, while generally stable, can undergo specific transformations. An unusual rearrangement has been reported involving a pyrazole nitrene, formed from an azidopyrazole precursor. This process can initiate a cascade of reactions, including ring-opening and recyclization, leading to remote C-H functionalization, such as the conversion of a methyl group to a CH₂OAc moiety. mdpi.com This type of reaction demonstrates that even seemingly stable alkyl substituents on the pyrazole ring can be functionalized through intramolecular pathways initiated by reactive intermediates on the ring itself. mdpi.com
Chemical Transformations of the Amino Group
The exocyclic amino group at the C4 position of the pyrimidine ring is a key site for chemical reactivity, primarily acting as a nucleophile. It can participate in condensation and cyclization reactions to build fused heterocyclic systems.
For example, the amino group can react with various β-dicarbonyl compounds or their equivalents. This reactivity is fundamental to the construction of fused ring systems, such as pyrazolo[1,5-a]pyrimidines. chim.it The reaction typically involves a cyclocondensation process where the amino group of the pyrazole (acting as a surrogate for the aminopyrimidine) attacks a carbonyl group, followed by cyclization and dehydration to form the new pyrimidine ring. nih.gov
The amino group can also undergo alkylation via Sₙ2 reactions with alkyl halides or undergo condensation with carbonyl compounds to form imines. mdpi.com In the synthesis of pteridine (B1203161) derivatives from 6-aminouracils, the initial step involves the condensation of the amino group with phenacyl bromides to form an imine, which then facilitates further cyclization. mdpi.com Similarly, the amino group of 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine can be expected to react with various electrophiles, serving as a handle for further molecular elaboration. For instance, it can be used to displace chlorine atoms in chloropyrimidines to create more complex pyrimidine conjugates. mdpi.com
Ring-Opening and Rearrangement Mechanisms
The heterocyclic core of 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine can undergo significant skeletal reorganization through ring-opening and rearrangement mechanisms. These transformations often lead to completely different heterocyclic systems.
A notable pathway is the "deconstruction-reconstruction" strategy. nih.gov After activation of the pyrimidine ring (e.g., via N-arylation), nucleophilic attack can induce ring cleavage, yielding a versatile iminoenamine intermediate. This intermediate is not isolated but is directly treated with other reagents to reconstruct a new heterocyclic ring. nih.gov
A more direct rearrangement is the pyrimidine-to-pyrazole ring contraction. nih.govalfa-chemistry.com This transformation is initiated by the N-triflylation of the pyrimidine ring. Subsequent treatment with hydrazine (B178648) leads to nucleophilic attack at the C6 position, followed by a 6π electrocyclic ring opening of the resulting intermediate. nih.gov Tautomerization and subsequent intramolecular cyclization, followed by the elimination of N-triflylformamidine, yields the final pyrazole product. This process effectively deletes a carbon atom from the pyrimidine ring to form a pyrazole. nih.govalfa-chemistry.com
Ring-opening can also be initiated on the pyrazole ring, although this is less common. A reported cascade involves the formation of a pyrazole nitrene, which triggers a ring-opening and recyclization sequence, ultimately resulting in a functionalized pyrazole. mdpi.com
| Mechanism | Initiating Step | Key Intermediate | Outcome |
|---|---|---|---|
| Deconstruction-Reconstruction | Pyrimidine N-arylation | Iminoenamine | Cleavage of pyrimidine followed by reconstruction into a new heterocycle. nih.gov |
| Pyrimidine-to-Pyrazole Contraction | Pyrimidine N-triflylation | Ring-opened species after 6π electrocyclic opening | Formal carbon deletion to convert the pyrimidine ring into a pyrazole ring. nih.gov |
| Pyrazole Ring-Opening/Recyclization | Formation of a pyrazole nitrene | Transient ring-opened species | Rearrangement and functionalization of the pyrazole moiety. mdpi.com |
Conversion to Other Heterocyclic Architectures
The chemical reactivity of 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine allows for its use as a scaffold to access a variety of other heterocyclic structures. This "scaffold hopping" is a valuable strategy in medicinal chemistry.
The deconstruction-reconstruction approach is particularly versatile. By cleaving the pyrimidine ring to an iminoenamine intermediate, subsequent recyclization with different reagents can yield a range of heterocycles. For example, reaction with hydrazines produces pyrazoles, while reaction with hydroxylamine (B1172632) can form 1,2-oxazoles. nih.gov
The direct pyrimidine-to-pyrazole ring contraction provides a streamlined method for converting the pyrimidine core into a pyrazole. nih.govalfa-chemistry.com This is significant as it leverages the well-established chemistry of pyrimidines (like directed C-H functionalization) to synthesize substituted pyrazoles that might be difficult to access otherwise. nih.gov This transformation effectively allows the pyrimidine to serve as a synthetic surrogate for a pyrazole. nih.gov
Furthermore, the inherent reactivity of the aminopyrazole substructure (viewing the molecule as a substituted aminopyrazole) allows for the synthesis of fused bicyclic systems. Reactions of aminopyrazoles with β-diketones or activated enones are common methods for constructing pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, respectively. chim.it These reactions expand the heterocyclic framework, building upon the existing core.
| Starting Heterocycle Core | Reagent(s) | Resulting Heterocyclic Architecture | Reference |
| Pyrimidine | N-Arylating agent, then Hydrazine | Pyrazole | nih.gov |
| Pyrimidine | N-Arylating agent, then Hydroxylamine | 1,2-Oxazole | nih.gov |
| Pyrimidine | Tf₂O, then Hydrazine | Pyrazole | nih.govalfa-chemistry.com |
| Aminopyrazole substructure | β-Diketones / Enaminones | Pyrazolo[1,5-a]pyrimidine (B1248293) | chim.itnih.gov |
| Aminopyrazole substructure | Activated enones | Pyrazolo[3,4-b]pyridine | chim.it |
Broader Chemical Applications and Scaffold Utilization Non Biological Contexts
Function as a Chemical Synthon and Building Block in Complex Molecular Construction
The 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine structure serves as a valuable chemical synthon, or building block, for the construction of more complex molecular architectures, particularly fused heterocyclic systems. The presence of the amino group and the nitrogen atoms within the pyrimidine (B1678525) and pyrazole (B372694) rings provide multiple reactive sites for further chemical transformations.
The amino group on the pyrimidine ring can act as a nucleophile, enabling reactions such as acylation, alkylation, and condensation. These reactions are fundamental in extending the molecular framework and introducing new functional groups. For instance, aminopyrazoles, which are structurally related to the core of 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine, are key intermediates in the synthesis of pyrazolo[1,5-a]pyrimidines through condensation with enaminones or β-diketones. nih.gov This type of cyclocondensation reaction highlights the potential of the amino-substituted pyrazolylpyrimidine scaffold to form more elaborate polycyclic structures.
Furthermore, the pyrazolopyrimidine core can be a precursor for the synthesis of various fused heterocycles. For example, derivatives of pyranopyrazoles have been utilized to synthesize fused triazolo- and pyrimido-pyranopyrazoles. mdpi.com While a direct synthetic application of 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine as a starting material for a complex fused system is not extensively documented in readily available literature, the known reactivity of its constituent parts suggests its utility in this regard. The general synthetic routes to pyrazolo[1,5-a]pyrimidines often involve the reaction of 3-amino-pyrazoles with various carbonyl compounds, a reaction pathway that underscores the synthetic potential of amino-substituted pyrazolyl moieties. nih.gov
The following table provides examples of related pyrazole and pyrimidine derivatives used as building blocks in the synthesis of fused heterocyclic systems.
Table 1: Examples of Pyrazole and Pyrimidine Derivatives as Synthetic Building Blocks
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 3-Amino-1H-pyrazole-4-carbonitrile | 2,4-Pentanedione | 5,7-Dimethylpyrazolo[1,5-α]pyrimidine-3-carbonitrile | unisi.it |
| 6-Amino-5-cyano-1,4-dihydro-3-methyl-1-phenyl-4-(p-chlorophenyl)pyrano[2,3-c]pyrazole | Triethyl orthoformate, Acetic anhydride (B1165640) | Ethyl N-(5-cyano-1,4-dihydro-3-methyl-1-phenyl-4-(p-chlorophenyl)-pyrano-[2,3-c]pyrazol-6-yl-methanimidate | mdpi.com |
| 4-Acetyl-5-methyl-1-phenyl-pyrazole | Various amino heterocycles | 7-Substituted pyrazolo[1,5-a]pyrimidines | researchgate.net |
Exploration of Photophysical Properties and Potential in Materials Science
The photophysical properties of pyrimidine and pyrazole derivatives, including their fluorescence characteristics, make them promising candidates for applications in materials science, such as in the development of optical sensors and fluorescent probes. The electronic nature of the substituents on these heterocyclic rings can significantly influence their absorption and emission spectra.
Generally, the introduction of an amino group to an aromatic system can lead to a red-shift in the absorption spectrum and an enhancement of the fluorescence quantum yield. chemrxiv.org This is due to the electron-donating nature of the amino group, which can facilitate intramolecular charge transfer (ICT) upon photoexcitation. The photophysical properties of pyrimidine derivatives are often sensitive to solvent polarity and pH, which can be exploited in the design of chemical sensors. researchgate.net
The following table summarizes the photophysical properties of some substituted pyrazolo[1,5-a]pyrimidines in tetrahydrofuran (B95107) (THF), illustrating the effect of different substituents on their fluorescence quantum yields.
Table 2: Photophysical Properties of Selected 7-Substituted Pyrazolo[1,5-a]pyrimidines in THF
| Compound | Substituent at Position 7 | Fluorescence Quantum Yield (ΦF) | Reference |
|---|---|---|---|
| 4a | Pyridin-4-yl | 0.01 | nih.gov |
| 4b | 2,4-Dichlorophenyl | 0.07 | nih.gov |
| 4d | Phenyl | 0.06 | nih.gov |
| 4e | 4-Methoxyphenyl | 0.23 | nih.gov |
Supramolecular Chemistry and Crystal Engineering (as distinct from general crystal structure)
The field of supramolecular chemistry and crystal engineering focuses on the design and synthesis of crystalline materials with desired structures and properties by controlling the intermolecular interactions between molecules. The 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine scaffold possesses several features that make it an excellent candidate for crystal engineering.
The amino group and the nitrogen atoms in the pyrimidine and pyrazole rings can act as hydrogen bond donors and acceptors, respectively. These interactions are highly directional and can be used to guide the self-assembly of molecules into predictable supramolecular architectures, such as chains, layers, or three-dimensional networks. The formation of specific hydrogen bonding patterns, known as supramolecular synthons, is a key strategy in crystal engineering. For aminopyrimidine derivatives, the formation of dimeric structures through N-H···N hydrogen bonds is a common and robust supramolecular synthon. researchgate.net
The planar nature of the pyrazolylpyrimidine core also allows for the possibility of π-π stacking interactions between adjacent molecules, which can further stabilize the crystal lattice. The interplay between hydrogen bonding and π-π stacking can lead to complex and interesting crystal packing arrangements. While the specific crystal structure of 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine is not detailed in the available literature, the principles of supramolecular chemistry suggest that it would form well-defined, hydrogen-bonded networks in the solid state. The ability to form predictable intermolecular interactions is crucial for the rational design of crystalline materials with specific properties, such as porosity, thermal stability, or non-linear optical activity.
Bioisosteric Relationships in Chemical Design (Purely Structural/Analogous Chemical Scaffolds)
In chemical design, particularly in the context of medicinal chemistry, the concept of bioisosterism is of paramount importance. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that impart similar biological or chemical behavior to a molecule. The pyrazolopyrimidine scaffold of 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine can be considered a bioisosteric replacement for other key aromatic and heterocyclic systems.
The pyrazolo[3,4-d]pyrimidine core, for example, is a well-known bioisostere of the purine (B94841) ring system, which is a fundamental component of nucleic acids and many coenzymes. nih.gov This bioisosteric relationship has been widely exploited in the design of kinase inhibitors, where the pyrazolopyrimidine scaffold mimics the adenine (B156593) part of ATP, allowing it to bind to the ATP-binding site of kinases.
The following table compares the pyrazolopyrimidine scaffold with other common bicyclic heterocycles, highlighting their structural similarities.
Table 3: Structural Comparison of Pyrazolopyrimidine with Other Bicyclic Heterocycles
| Scaffold | Number of Nitrogen Atoms | Ring Fusion | Common Bioisosteric Relationship |
|---|---|---|---|
| Pyrazolopyrimidine | 4 | 5-membered ring fused to a 6-membered ring | Purine, Phenyl, Pyrrolopyrazole |
| Purine | 4 | 5-membered ring fused to a 6-membered ring | Pyrazolopyrimidine |
| Quinazoline | 2 | 6-membered ring fused to a 6-membered ring | Pyrazolopyrimidine |
Q & A
Q. What are the optimal synthetic routes for 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine, and how are the products characterized?
The synthesis of pyrazolyl-pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions under controlled conditions. For example:
- Reaction with alkyl halides : In acetonitrile, intermediates like 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can react with alkyl/aryl halides to introduce substituents at the pyrimidine ring. The product is purified via recrystallization from acetonitrile .
- Functionalization via urea/thiourea formation : Reacting the core structure with aryl/alkyl isocyanates in dichloromethane yields urea derivatives, characterized by IR (e.g., N-H stretches at ~3260 cm⁻¹) and ¹H NMR (aromatic proton shifts at δ 7.2–8.5 ppm) .
- Characterization : Use IR spectroscopy to confirm functional groups (e.g., C=O at ~1650 cm⁻¹), ¹H/¹³C NMR for structural elucidation, and mass spectrometry for molecular weight validation .
Q. How can researchers safely handle and store 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine in laboratory settings?
- Handling : Wear PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid contact with skin/eyes due to potential irritancy .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .
- Spill Management : Use absorbent materials (vermiculite) and neutralize residues with ethanol/water mixtures before disposal .
Advanced Research Questions
Q. What strategies are effective for introducing isotopic labels (e.g., ¹⁸F) into 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine for pharmacokinetic studies?
- Radiolabeling : Use a K[¹⁸F]F/kryptofix 2.2.2 complex in acetonitrile to replace leaving groups (e.g., tosyloxy) at the pyrimidine’s 2-position. Purify via silica gel chromatography (eluent: dichloromethane/methanol) and validate using radio-HPLC .
- Challenges : Minimize byproducts by optimizing reaction time (30–60 min) and temperature (80–100°C). Confirm radiochemical purity (>95%) via autoradiography .
Q. How do structural modifications at the pyrimidine core influence biological activity against mycobacterial targets?
- Trifluoromethyl Substitution : Introducing CF₃ at the 3-fluoro-5-position enhances lipophilicity and target binding (e.g., mycobacterial enoyl-ACP reductase). Derivatives like 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)pyrimidine-5-carbonitrile show MIC values of 0.5–2.0 µg/mL against M. tuberculosis H37Rv .
- SAR Insights : Electron-withdrawing groups (e.g., –CN) at the 5-position improve potency by stabilizing hydrogen bonds with InhA’s NAD⁺ binding pocket, as shown in molecular docking studies .
Q. What computational approaches are used to predict reactivity and interaction mechanisms of derivatives?
- Molecular Docking : Use AutoDock Vina to simulate binding modes with targets like InhA (PDB: 4TZK). Focus on key residues (e.g., Tyr158, Lys165) for hydrogen bonding and π-π stacking .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrimidine ring’s C4 amino group often acts as a nucleophilic center in SNAr reactions .
Q. How can conflicting spectral data during synthesis be resolved to confirm novel derivative structures?
- Cross-Validation : Compare experimental ¹H NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw). For example, a discrepancy in aromatic proton splitting may indicate regioisomeric impurities .
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Mass fragmentation patterns (via HRMS) can differentiate between isobaric structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
